molecular formula C7H10N2OS B4540517 N-methyl-N'-(2-thienylmethyl)urea

N-methyl-N'-(2-thienylmethyl)urea

Cat. No. B4540517
M. Wt: 170.23 g/mol
InChI Key: YMNUVVAEVVKZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-methyl-N'-(2-thienylmethyl)urea and similar urea derivatives involves multi-step chemical processes that yield these compounds in high purity. For instance, directed lithiation of related N,N-dimethylurea derivatives followed by reactions with various electrophiles has been explored to achieve substituted products with high yields (Smith, El‐Hiti, & Alshammari, 2013). Moreover, the synthesis and properties of alkylthiomethylated urea derivatives have been investigated, revealing efficient sorption capabilities and inhibition of carbon dioxide corrosion (Baeva et al., 2014).

Molecular Structure Analysis

Molecular structure analysis plays a crucial role in understanding the properties and reactivity of this compound. Detailed NMR spectroscopic investigation has contributed significantly to elucidating the urea-formaldehyde resin synthesis, providing insights into the structure and reaction network (Steinhof et al., 2014). These studies are essential for understanding the compound's behavior in various chemical environments.

Chemical Reactions and Properties

This compound participates in several chemical reactions, demonstrating a range of properties. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been shown to facilitate the synthesis of ureas from carboxylic acids under milder conditions, highlighting the compound's versatile reactivity (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are critical for its application in various domains. Although specific studies on this compound were not found, research on similar compounds provides valuable insights into the factors influencing these properties and their implications for practical applications.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, chemical stability, and interaction with other molecules, have been explored through various studies. For instance, the electrochemical synthesis of urea on MBenes demonstrates the potential of novel green synthesis methods, utilizing this compound derivatives for environmentally friendly processes (Zhu et al., 2021).

properties

IUPAC Name

1-methyl-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-8-7(10)9-5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNUVVAEVVKZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N'-(2-thienylmethyl)urea
Reactant of Route 2
Reactant of Route 2
N-methyl-N'-(2-thienylmethyl)urea
Reactant of Route 3
Reactant of Route 3
N-methyl-N'-(2-thienylmethyl)urea
Reactant of Route 4
Reactant of Route 4
N-methyl-N'-(2-thienylmethyl)urea
Reactant of Route 5
Reactant of Route 5
N-methyl-N'-(2-thienylmethyl)urea
Reactant of Route 6
Reactant of Route 6
N-methyl-N'-(2-thienylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.